1-Aminopiperidine
Overview
Description
1-Aminopiperidine is a versatile chemical structure that is a key component in various pharmaceutical and biological compounds. Its derivatives are synthesized through different methods, including one-pot synthesis, asymmetric synthesis, and palladium-catalyzed synthesis, to create a wide array of bioactive molecules .
Synthesis Analysis
The synthesis of 1-aminopiperidine derivatives can be achieved through several innovative methods. One-pot synthesis allows for the efficient creation of 3-azido- and 3-aminopiperidines, which are important for pharmaceutical applications . Asymmetric synthesis techniques have been developed to produce 2-(1-aminoalkyl)piperidines, which are valuable in creating enantiomerically pure compounds . Additionally, palladium-catalyzed synthesis has been utilized to create 1-heteroaryl-4-aminopiperidine derivatives from heteroaryl chlorides, demonstrating the versatility of this approach .
Molecular Structure Analysis
The molecular structure of 1-aminopiperidine derivatives is crucial for their biological activity. For instance, the synthesis of trans-4-aminopiperidine-3-carboxylic acid (APiC) allows for the incorporation of these residues into helical structures, which can be significant in the development of new pharmaceuticals . The structural diversity of these compounds is further expanded through the synthesis of cyclic α,α-disubstituted α-amino acids bearing a δ-nitrogen atom, such as chiral 1-substituted 4-aminopiperidine-4-carboxylic acids .
Chemical Reactions Analysis
1-Aminopiperidine derivatives participate in various chemical reactions that are essential for the development of new drugs. For example, the synthesis of triazolyl-substituted 3-aminopiperidines through Huisgen 1,3-dipolar cycloaddition provides new scaffolds for combinatorial chemistry, which is a powerful tool in drug discovery . The reactivity of these compounds is also demonstrated in the synthesis of 4-substituted-4-aminopiperidine derivatives, which are key building blocks of piperazine-based CCR5 antagonists used as HIV-1 entry inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-aminopiperidine derivatives are influenced by their structural features. These properties are critical for their function as inhibitors of biological processes, such as the inhibition of ergosterol synthesis in pathogenic fungi by aminopiperidine derivatives . The ability to introduce various substituents at the 4-position of the piperidine ring allows for the modulation of these properties to enhance biological activity and bioavailability .
Scientific Research Applications
Antifungal Activities
- Aminopiperidine derivatives, specifically Compound 1a and 1b, have demonstrated potent in vitro and in vivo antifungal activities. These compounds are effective against various pathogenic fungi, including fluconazole-resistant strains of Candida albicans and non-albicans Candida, Aspergillus fumigatus, and Cryptococcus neoformans. Their mechanism involves inhibiting C-14 reduction in ergosterol synthesis. Compound 1b, in particular, has shown promise in prolonging the survival of infected mice in systemic lethal infections caused by C. albicans (Hata et al., 2010).
Drug Metabolism Insights
- The metabolism of 4-Aminopiperidines by cytochrome P450s, particularly CYP3A4, has been studied to understand their N-dealkylation reaction. These insights are crucial for structure-based drug design approaches and could guide drug discovery towards optimized drug metabolism (Sun & Scott, 2011).
Synthesis of Optically Active 3‐Aminopiperidines
- The synthesis of 3-Aminopiperidines, which possess a wide range of biological activity, is achieved efficiently through the ring expansion of prolinols. This method, which involves an aziridinium intermediate, shows that the synthesis can be influenced by the substituents present on the prolinol (Cochi et al., 2012).
ASK1 Inhibitors for Pain and Inflammation
- Novel 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been evaluated as ASK1 inhibitors, useful in the treatment of inflammation and pain. These compounds hold potential utility in conditions like osteoarthritis and neuropathic pain (Norman, 2012).
Polarity Induction in [VO3]nn- Chain Compounds
- The use of (R)-3-aminopiperidine and (S)-3-aminopiperidine in the syntheses of [VO3]nn− chain compounds has demonstrated the ability to induce crystallographic noncentrosymmetry and align the chains in a polar space group. This research offers insights into the design of materials with specific crystal structures and properties (Smith et al., 2012).
Antiprotozoal Activity
- A series of 4-aminopiperidine derivatives was screened for antiprotozoal activity against various protozoan parasites. Several molecules displayed selective activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating the potential of 4-aminopiperidine derivatives in treating diseases caused by these parasites (Dardonville et al., 2009).
Synthesis of Enantioenriched 3-Aminopiperidine Derivatives
- Rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides provides an efficient method to synthesize enantioenriched 3-aminopiperidine derivatives. This approach is significant in creating valuable structural units found in many natural products and pharmaceutical drugs (Royal et al., 2016).
Safety And Hazards
Future Directions
Piperidines, including 1-Aminopiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of 1-Aminopiperidine research will likely focus on improving synthesis methods and exploring new pharmaceutical applications .
properties
IUPAC Name |
piperidin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMPFIOTEAXAGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176654 | |
Record name | N-Aminopiperidine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID60176654 | |
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Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | N-Aminopiperidine | |
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Vapor Pressure |
3.18 [mmHg] | |
Record name | N-Aminopiperidine | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1-Aminopiperidine | |
CAS RN |
2213-43-6 | |
Record name | 1-Aminopiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2213-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Aminopiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213436 | |
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Record name | 1-Aminopiperidine | |
Source | DTP/NCI | |
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Record name | N-Aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-piperidylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.970 | |
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Record name | N-AMINOPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8G2P7UJ71 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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